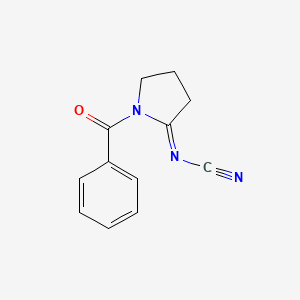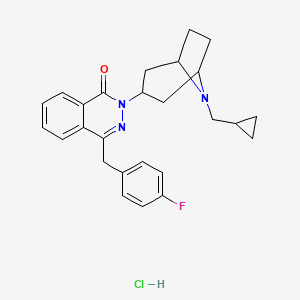
Methyl-1-etiocholenolol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl-1-etiocholenolol: is a synthetic anabolic-androgenic steroid (AAS) known for its potent effects on muscle growth and strength. It is a derivative of testosterone, modified to enhance its anabolic properties while minimizing androgenic effects. This compound has been used in various prohormone supplements, although its use has been controversial due to potential side effects and legal restrictions .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl-1-etiocholenolol typically involves the methylation of etiocholanolone. The process includes the following steps:
Starting Material: Etiocholanolone, a naturally occurring steroid.
Methylation: The introduction of a methyl group at the 1-position of the steroid nucleus. This is usually achieved using methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale methylation reactions using industrial reactors.
Purification: Industrial-scale purification methods, including distillation and large-scale chromatography.
Quality Control: Rigorous testing to ensure the purity and potency of the final product.
化学反应分析
Types of Reactions: Methyl-1-etiocholenolol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the methyl group, using reagents such as halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products:
Oxidation: Various oxidized metabolites.
Reduction: Corresponding alcohols.
Substitution: Halogenated derivatives.
科学研究应用
Chemistry: Used as a reference compound in the study of steroid chemistry and metabolism.
Biology: Investigated for its effects on muscle growth and development.
Medicine: Explored for potential therapeutic uses in conditions requiring anabolic effects, although its use is limited due to side effects.
Industry: Utilized in the development of prohormone supplements for bodybuilding.
作用机制
Methyl-1-etiocholenolol exerts its effects by binding to androgen receptors in muscle and other tissues. This binding activates the androgen receptor, leading to increased protein synthesis and muscle growth. The compound also influences the expression of genes involved in muscle development and metabolism .
Molecular Targets and Pathways:
Androgen Receptor: Primary target for its anabolic effects.
Gene Expression: Modulates the expression of genes involved in muscle growth and metabolism.
相似化合物的比较
Methyl-1-etiocholenolol is similar to other anabolic-androgenic steroids but has unique properties:
Methyl-1-testosterone: Another potent anabolic steroid with similar effects but different metabolic pathways.
Methyl-1-AD: A prohormone that converts to Methyl-1-testosterone in the body.
Epietiocholanolone: A related compound with similar anabolic properties but different chemical structure
Uniqueness:
Potency: this compound is known for its high anabolic potency.
Methylation: The presence of a methyl group at the 1-position enhances its anabolic effects while reducing androgenic activity.
List of Similar Compounds
- Methyl-1-testosterone
- Methyl-1-AD
- Epietiocholanolone
属性
CAS 编号 |
13974-35-1 |
|---|---|
分子式 |
C20H32O2 |
分子量 |
304.5 g/mol |
IUPAC 名称 |
(3R,5S,8R,9S,10R,13S,14S,17S)-10,13,17-trimethyl-3,4,5,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C20H32O2/c1-18-9-6-14(21)12-13(18)4-5-15-16(18)7-10-19(2)17(15)8-11-20(19,3)22/h6,9,13-17,21-22H,4-5,7-8,10-12H2,1-3H3/t13-,14-,15+,16-,17-,18-,19-,20-/m0/s1 |
InChI 键 |
UMCBDWHORFFLCD-UYEYMFBJSA-N |
手性 SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C)O)CC[C@@H]4[C@@]3(C=C[C@@H](C4)O)C |
规范 SMILES |
CC12CCC3C(C1CCC2(C)O)CCC4C3(C=CC(C4)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


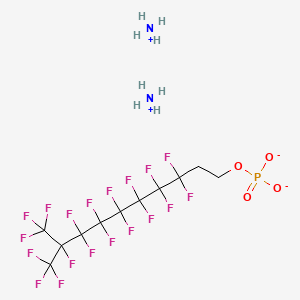

![[2-[[4-[(2-Chloro-4-nitrophenyl)azo]-3-methylphenyl]ethylamino]ethyl]trimethylammonium chloride](/img/structure/B12717338.png)
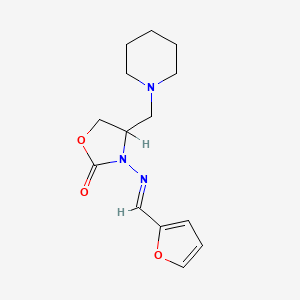
![1-[6-chloro-2-(1-imidazol-1-ylethenyl)-3-methylphenoxy]-3-(propan-2-ylamino)propan-2-ol;oxalic acid](/img/structure/B12717373.png)



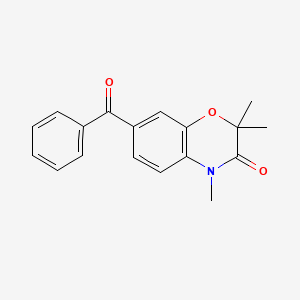

![(Z)-but-2-enedioic acid;3-[4-[2-[(3-chloro-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)oxy]ethyl]piperazin-1-yl]propan-1-ol](/img/structure/B12717412.png)
